molecular formula C12H16OS B8000263 S-3-tert-Butylphenylthioacetate

S-3-tert-Butylphenylthioacetate

Cat. No.: B8000263
M. Wt: 208.32 g/mol
InChI Key: NVEKWHYXZCHWRH-UHFFFAOYSA-N
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Description

S-3-tert-Butylphenylthioacetate: is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a thioacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Thioesterification: One common method for preparing S-3-tert-Butylphenylthioacetate involves the thioesterification of 3-tert-butylphenol with thioacetic acid. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is conducted under reflux conditions to ensure complete conversion.

    Transesterification: Another approach involves the transesterification of 3-tert-butylphenyl acetate with a thiol reagent like ethanethiol. This reaction can be catalyzed by bases such as sodium ethoxide or potassium tert-butoxide and is usually carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-3-tert-Butylphenylthioacetate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield thiols or thioethers. Typical reducing agents are lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, alcohols, often carried out in the presence of a base like triethylamine or pyridine.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-3-tert-Butylphenylthioacetate is used as a building block in organic synthesis, particularly in the preparation of more complex thioester derivatives. It is also employed in the study of reaction mechanisms involving thioesters.

Biology and Medicine: In biological research, this compound is investigated for its potential as a prodrug, where the thioacetate group can be enzymatically cleaved to release active thiol-containing drugs. It is also explored for its antioxidant properties due to the presence of the thioacetate moiety.

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used as an intermediate in the synthesis of polymers and as a stabilizer in certain industrial formulations.

Mechanism of Action

The mechanism by which S-3-tert-Butylphenylthioacetate exerts its effects is primarily through the reactivity of the thioacetate group. This group can undergo hydrolysis to release thiol groups, which can then participate in various biochemical pathways. The molecular targets often involve enzymes that catalyze the cleavage of thioesters, leading to the formation of active thiol species that can modulate cellular processes.

Comparison with Similar Compounds

    3-tert-Butylphenyl acetate: Similar structure but with an acetate group instead of a thioacetate group.

    3-tert-Butylphenyl thiol: Contains a thiol group instead of a thioacetate group.

    3-tert-Butylphenyl sulfoxide: An oxidized form of S-3-tert-Butylphenylthioacetate.

Uniqueness: this compound is unique due to the presence of both a tert-butyl group and a thioacetate group, which confer distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.

Properties

IUPAC Name

S-(3-tert-butylphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-9(13)14-11-7-5-6-10(8-11)12(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEKWHYXZCHWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=CC(=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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